molecular formula C7H11N3O2S B13956747 N-isopropylpyrazine-2-sulfonamide

N-isopropylpyrazine-2-sulfonamide

Katalognummer: B13956747
Molekulargewicht: 201.25 g/mol
InChI-Schlüssel: ZVISOLVPSHWUQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-isopropylpyrazine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropylpyrazine-2-sulfonamide typically involves the reaction of pyrazine-2-sulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyrazine-2-sulfonyl chloride+IsopropylamineThis compound+HCl\text{Pyrazine-2-sulfonyl chloride} + \text{Isopropylamine} \rightarrow \text{this compound} + \text{HCl} Pyrazine-2-sulfonyl chloride+Isopropylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form corresponding sulfinamides or sulfenamides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Sulfinamides or sulfenamides.

    Substitution: Various substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Wirkmechanismus

The mechanism of action of N-isopropylpyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

    Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group and exhibit similar biological activities.

    Sulfinamides and Sulfenamides: These compounds have similar structures but differ in their oxidation states and reactivity.

Uniqueness: N-isopropylpyrazine-2-sulfonamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and enhances its potential for specific applications, such as enzyme inhibition or material science.

Eigenschaften

Molekularformel

C7H11N3O2S

Molekulargewicht

201.25 g/mol

IUPAC-Name

N-propan-2-ylpyrazine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-6(2)10-13(11,12)7-5-8-3-4-9-7/h3-6,10H,1-2H3

InChI-Schlüssel

ZVISOLVPSHWUQU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NS(=O)(=O)C1=NC=CN=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.